1,4,6,9-Tetrabromo-dibenzofuran
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Overview
Description
1,4,6,9-Tetrabromo-dibenzofuran: is an organic compound with the molecular formula C12H4Br4O and a molecular weight of 483.776 g/mol It is a derivative of dibenzofuran, where four bromine atoms are substituted at the 1, 4, 6, and 9 positions of the dibenzofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,4,6,9-Tetrabromo-dibenzofuran can be synthesized through a multi-step process involving bromination reactions. The synthesis typically starts with dibenzofuran as the precursor. The bromination reaction is carried out using bromine or bromine-containing reagents under controlled conditions to ensure selective substitution at the desired positions .
Industrial Production Methods: Industrial production of this compound involves large-scale bromination processes. The reaction conditions are optimized to achieve high yields and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities and obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 1,4,6,9-Tetrabromo-dibenzofuran undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation to form dibenzofuran derivatives with different functional groups.
Reduction Reactions: Reduction of the bromine atoms can lead to the formation of less brominated dibenzofuran derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents under mild to moderate conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted dibenzofuran derivatives, while oxidation and reduction reactions can lead to different functionalized dibenzofuran compounds .
Scientific Research Applications
1,4,6,9-Tetrabromo-dibenzofuran has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of advanced materials, such as polymers and electronic devices, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 1,4,6,9-tetrabromo-dibenzofuran involves its interaction with specific molecular targets and pathways. The bromine atoms in the compound can form strong interactions with biological molecules, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but studies suggest that the compound may interact with enzymes and receptors involved in key biological processes .
Comparison with Similar Compounds
1,2,7,8-Tetrabromodibenzofuran: Another brominated dibenzofuran derivative with bromine atoms at different positions.
Dibenzofuran: The parent compound without bromine substitutions.
Uniqueness: 1,4,6,9-Tetrabromo-dibenzofuran is unique due to the specific positions of the bromine atoms, which can influence its chemical reactivity and biological activities.
Properties
CAS No. |
617707-83-2 |
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Molecular Formula |
C12H4Br4O |
Molecular Weight |
483.77 g/mol |
IUPAC Name |
1,4,6,9-tetrabromodibenzofuran |
InChI |
InChI=1S/C12H4Br4O/c13-5-1-3-7(15)11-9(5)10-6(14)2-4-8(16)12(10)17-11/h1-4H |
InChI Key |
GWVVZHZSUINYIC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1Br)C3=C(C=CC(=C3O2)Br)Br)Br |
Origin of Product |
United States |
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